2-Cyclohexylprop-2-enenitrile
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Overview
Description
2-Cyclohexylprop-2-enenitrile is an organic compound with the molecular formula C10H15N It features a cyclohexyl group attached to a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylprop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acrylonitrile under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Cyclohexylprop-2-enone.
Reduction: 2-Cyclohexylprop-2-enamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetonitrile: Similar structure but with a different position of the nitrile group.
Cyclohexylmethylamine: Contains an amine group instead of a nitrile group.
Cyclohexylpropionitrile: Similar but with a saturated carbon chain.
Uniqueness
2-Cyclohexylprop-2-enenitrile is unique due to its unsaturated carbon chain and the presence of both a cyclohexyl group and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13N |
---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-cyclohexylprop-2-enenitrile |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h9H,1-6H2 |
InChI Key |
RDHPKTYRMIOELA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C1CCCCC1 |
Origin of Product |
United States |
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